Lipophilicity (logP) Comparison: 5-Isopropyl vs. 5-Methyl vs. Unsubstituted Benzothiophene-2-Boronic Acids
The 5-isopropyl substituent markedly increases lipophilicity relative to the 5‑methyl and unsubstituted analogs. The computed logP for the 5‑isopropyl derivative is 3.50, compared to 2.78 for the 5‑methyl analog and 0.58 for the parent benzothiophene-2-boronic acid [1] . This represents a >2.9 log unit increase over the unsubstituted compound, translating to approximately an 800‑fold higher octanol–water partition coefficient.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.50 (computed, JChem) |
| Comparator Or Baseline | Benzothiophene-2-boronic acid: 0.58 (computed); 5-Methylbenzothiophene-2-boronic acid: 2.78 (computed) |
| Quantified Difference | ΔlogP = +2.92 vs. unsubstituted; ΔlogP = +0.72 vs. 5-methyl |
| Conditions | Computed logP values from vendor databases (JChem and similar prediction engines); measured logP of 4.052 for the 5-isopropyl derivative reported separately [2] |
Why This Matters
Higher lipophilicity enhances partitioning into organic phases during Suzuki couplings and improves membrane permeability for cellular target engagement, making this building block preferable for projects requiring blood–brain barrier penetration or intracellular target access.
- [1] ChemBase. (2024). [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid. Log P: 3.5041. View Source
- [2] ChemBase. (2024). [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid. Hydrophobicity (logP): 4.052. View Source
